molecular formula C10H14BrN3O B258747 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B258747
M. Wt: 272.14 g/mol
InChI Key: MJFKFUUTZKWLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide (known as BRL-15572) is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. It is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and sleep.

Mechanism of Action

BRL-15572 is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G protein-coupled receptor that is expressed in the hypothalamus and plays a crucial role in regulating wakefulness and sleep. By blocking the orexin-1 receptor, BRL-15572 reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects:
BRL-15572 has been shown to reduce wakefulness and increase sleep in animal models. It has also been shown to improve sleep quality and reduce the number of awakenings in rats. BRL-15572 has a half-life of approximately 2.5 hours in rats and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

One of the advantages of using BRL-15572 in lab experiments is its selectivity for the orexin-1 receptor. This allows researchers to study the specific role of the orexin-1 receptor in regulating wakefulness and sleep. However, one limitation of using BRL-15572 is its short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on BRL-15572. One area of research is the development of new orexin-1 receptor antagonists with longer half-lives and improved pharmacokinetic properties. Another area of research is the use of BRL-15572 in combination with other drugs for the treatment of sleep disorders. Additionally, more research is needed to understand the long-term effects of blocking the orexin-1 receptor on sleep and wakefulness.

Synthesis Methods

The synthesis of BRL-15572 involves several steps. The first step is the preparation of cyclopentyl magnesium bromide by reacting cyclopentyl bromide with magnesium in anhydrous ether. The second step involves the reaction of cyclopentyl magnesium bromide with 1-methyl-1H-pyrazole-3-carboxylic acid chloride to form 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

BRL-15572 has been used in scientific research to study the role of orexin-1 receptor in regulating wakefulness and sleep. Orexin-1 receptor antagonists have been shown to promote sleep and reduce wakefulness in animal models. BRL-15572 has also been studied for its potential therapeutic benefits in treating sleep disorders, such as insomnia and narcolepsy.

properties

Product Name

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

4-bromo-N-cyclopentyl-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H14BrN3O/c1-14-6-8(11)9(13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,15)

InChI Key

MJFKFUUTZKWLOS-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2CCCC2)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CCCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.